3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that belongs to the class of heterocyclic compounds known as oxazines. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The specific structure of this compound includes a chlorobenzyl group, three methyl groups, and a chromeno-oxazinone core, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
The synthesis of 3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, where multiple reactants are combined in a single reaction vessel to form the desired product. For example, the reaction of 3-hydroxycoumarin, formaldehyde, and amines catalyzed by reusable titanium dioxide nanopowder in ethanol has been reported to yield chromeno-oxazines . Another approach involves the use of secondary amides and acyl chlorides in the presence of an iridium catalyst to form oxazin-4-ones .
Chemical Reactions Analysis
3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the chlorobenzyl or methyl groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as an intermediate in the synthesis of other heterocyclic compounds and polymers . In biology and medicine, it has potential as a pharmacological agent due to its unique structure and functional groups. For example, oxazines have been studied for their anti-inflammatory and antimicrobial properties . In industry, this compound can be used in the development of new materials, such as organic light-emitting diodes (OLEDs) and fluorescent dyes .
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the oxazinone ring and chlorobenzyl group suggests that the compound may interact with enzymes or receptors involved in oxidative stress and inflammation. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one include other oxazines and chromeno-oxazinones. For example, benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones are a class of compounds with similar structural features and have been studied for their antibacterial and anticoagulant activities . The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorobenzyl group, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C21H20ClNO3 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C21H20ClNO3/c1-12-13(2)21(24)26-20-14(3)19-16(8-18(12)20)10-23(11-25-19)9-15-4-6-17(22)7-5-15/h4-8H,9-11H2,1-3H3 |
InChI Key |
PLKIWIIEXBEAKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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